molecular formula C20H15F3N2O2 B12007125 N-(4-Phenoxyphenyl)-N'-(3-(trifluoromethyl)phenyl)urea CAS No. 618443-83-7

N-(4-Phenoxyphenyl)-N'-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B12007125
CAS No.: 618443-83-7
M. Wt: 372.3 g/mol
InChI Key: QUYOXLJKJXWIBL-UHFFFAOYSA-N
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Description

N-(4-Phenoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea is an organic compound characterized by the presence of phenyl and trifluoromethyl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-phenoxyaniline with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:

    Step 1: Dissolve 4-phenoxyaniline in an appropriate solvent.

    Step 2: Add 3-(trifluoromethyl)phenyl isocyanate dropwise to the solution.

    Step 3: Heat the reaction mixture under reflux for several hours.

    Step 4: Cool the reaction mixture and precipitate the product by adding a non-solvent such as hexane.

    Step 5: Filter and purify the product using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of N-(4-Phenoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Urea derivatives with oxidized phenyl groups.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(4-Phenoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-Phenoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea exerts its effects involves interaction with specific molecular targets. The phenyl and trifluoromethyl groups can interact with enzymes or receptors, modulating their activity. The urea backbone may facilitate binding to active sites, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Phenoxyphenyl)-N’-(3-chlorophenyl)urea
  • N-(4-Methoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea
  • N-(4-Phenoxyphenyl)-N’-(3-methylphenyl)urea

Uniqueness

N-(4-Phenoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical interactions.

Properties

CAS No.

618443-83-7

Molecular Formula

C20H15F3N2O2

Molecular Weight

372.3 g/mol

IUPAC Name

1-(4-phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C20H15F3N2O2/c21-20(22,23)14-5-4-6-16(13-14)25-19(26)24-15-9-11-18(12-10-15)27-17-7-2-1-3-8-17/h1-13H,(H2,24,25,26)

InChI Key

QUYOXLJKJXWIBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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